3-(2-bromoacetyl)-Benzenesulfonyl fluoride
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Overview
Description
3-(2-bromoacetyl)-Benzenesulfonyl fluoride is a chemical compound with the molecular formula C8H6BrFO3S. It is a derivative of benzenesulfonyl fluoride, where a bromoacetyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and medicinal chemistry due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonyl fluoride, 3-(bromoacetyl)- typically involves the reaction of benzenesulfonyl chloride with bromoacetic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the bromoacetic acid to form the desired product .
Industrial Production Methods
Industrial production of benzenesulfonyl fluoride, 3-(bromoacetyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-bromoacetyl)-Benzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amides.
Oxidation: Products include sulfonic acids and sulfonyl chlorides.
Reduction: Products include alcohols and amines.
Scientific Research Applications
3-(2-bromoacetyl)-Benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors.
Mechanism of Action
The mechanism of action of benzenesulfonyl fluoride, 3-(bromoacetyl)- involves its reactivity towards nucleophiles. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Similar in structure but lacks the bromoacetyl group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a bromoacetyl group.
2-Bromobenzenesulfonyl fluoride: Similar but with the bromo group directly attached to the benzene ring.
Uniqueness
3-(2-bromoacetyl)-Benzenesulfonyl fluoride is unique due to the presence of both the sulfonyl fluoride and bromoacetyl functional groups. This combination allows for diverse reactivity and makes it a versatile reagent in organic synthesis and medicinal chemistry .
Properties
CAS No. |
455-82-3 |
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Molecular Formula |
C8H6BrFO3S |
Molecular Weight |
281.10 g/mol |
IUPAC Name |
3-(2-bromoacetyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6BrFO3S/c9-5-8(11)6-2-1-3-7(4-6)14(10,12)13/h1-4H,5H2 |
InChI Key |
LGOFPHDFCAXPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)CBr |
Origin of Product |
United States |
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